molecular formula C12H18FN3O2 B8374680 2-Fluoro-4-(2-morpholin-4-yl-ethoxy)-phenylhydrazine

2-Fluoro-4-(2-morpholin-4-yl-ethoxy)-phenylhydrazine

Cat. No. B8374680
M. Wt: 255.29 g/mol
InChI Key: HFZXENPHFPLOAQ-UHFFFAOYSA-N
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Patent
US07902183B2

Procedure details

A solution of sodium nitrite (0.38 g, 5.4 mmol) in 20 mL water is slowly added dropwise at −15° C. to a solution of 2-fluoro-4-(2-morpholin-4-yl-ethoxy)aniline (1.7 g, 4.5 mmol) in 20 mL conc. hydrochloric acid. The resulting suspension is stirred for 4 h at −10° C., before a solution of tin(II)chloride dihydrate (2.6 g, 11.3 mmol) in 20 mL conc. hydrochloric acid is added dropwise. After 14 h stirring at RT the reaction mixture is adjusted to pH 10 with 10 N NaOH and combined with dichloromethane. After filtration through Celite® the filtrate is extracted with dichloromethane. The combined organic phases are dried on magnesium sulphate and evaporated down in vacuo. Yield: 1.5 g.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[F:5][C:6]1[CH:12]=[C:11]([O:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:10]=[CH:9][C:7]=1[NH2:8].O.O.[Sn](Cl)Cl.[OH-].[Na+]>O.Cl.ClCCl>[F:5][C:6]1[CH:12]=[C:11]([O:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:10]=[CH:9][C:7]=1[NH:8][NH2:1] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.7 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)OCCN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 14 h stirring at RT the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
FILTRATION
Type
FILTRATION
Details
After filtration through Celite® the filtrate
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
FC1=C(C=CC(=C1)OCCN1CCOCC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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